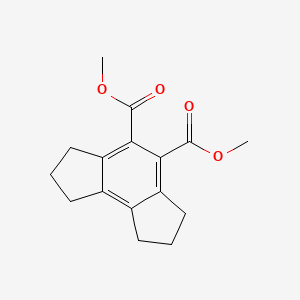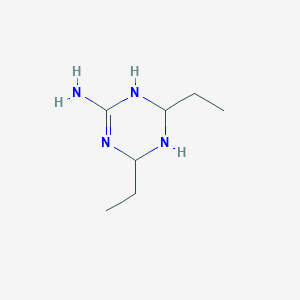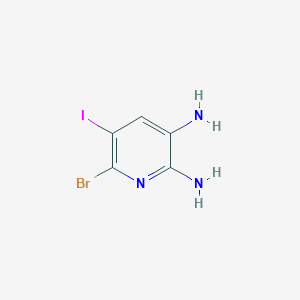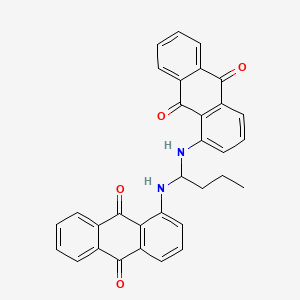
1,1'-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes anthracene-9,10-dione moieties linked by a butane-1,1-diylbis(azanediyl) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of anthracene-9,10-dione with a butane-1,1-diylbis(azanediyl) precursor. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions such as controlled temperature, pH, and solvent environment to achieve the desired products.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium) bis(hexafluoridophosphate): A compound with a similar butane-1,4-diyl linkage but different functional groups.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Another compound with a butadiyne linkage and benzene rings.
Uniqueness
1,1’-(Butane-1,1-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific structure, which includes anthracene-9,10-dione moieties and a butane-1,1-diylbis(azanediyl) bridge. This structure imparts distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
88960-29-6 |
|---|---|
Molecular Formula |
C32H24N2O4 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-[1-[(9,10-dioxoanthracen-1-yl)amino]butylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H24N2O4/c1-2-9-26(33-24-16-7-14-22-27(24)31(37)20-12-5-3-10-18(20)29(22)35)34-25-17-8-15-23-28(25)32(38)21-13-6-4-11-19(21)30(23)36/h3-8,10-17,26,33-34H,2,9H2,1H3 |
InChI Key |
NELIDYDPOIKGMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


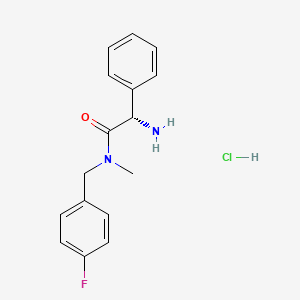
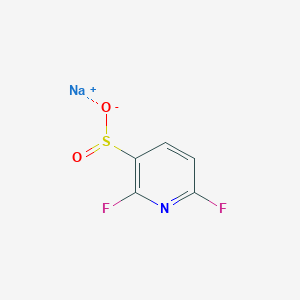
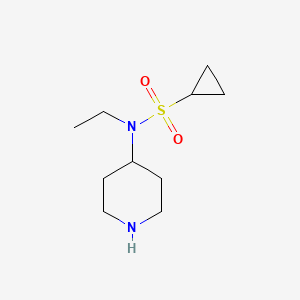

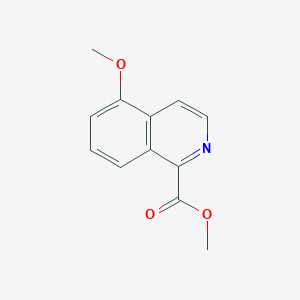
![6-Fluoroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13132378.png)
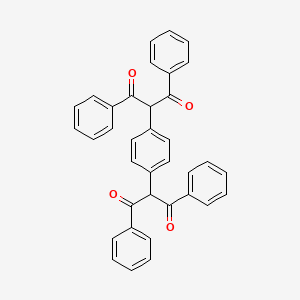
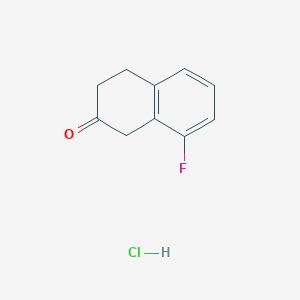

![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
